N-(3-Hydroxy-4-methylpentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-methylpentyl)benzamide is an organic compound belonging to the amide class It consists of a benzamide core with a 3-hydroxy-4-methylpentyl substituent attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-methylpentyl)benzamide typically involves the reaction of benzoyl chloride with 3-hydroxy-4-methylpentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-4-methylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst (AlCl₃) for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Conversion of the amide to an amine.
Substitution: Introduction of nitro or halogen groups onto the benzene ring.
Scientific Research Applications
N-(3-Hydroxy-4-methylpentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-methylpentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(2-Hydroxyethyl)benzamide: A similar compound with a hydroxyethyl substituent.
N-(3-Hydroxypropyl)benzamide: Another analog with a hydroxypropyl group.
Uniqueness
N-(3-Hydroxy-4-methylpentyl)benzamide is unique due to the presence of the 3-hydroxy-4-methylpentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
118089-81-9 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylpentyl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(15)8-9-14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16) |
InChI Key |
PBUPUDUMWIENQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCNC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.